

Spectroscopic data (NMR, IR, MS) of 3,5-Difluorophenylboronic acid

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Compound of Interest

Compound Name: 3,5-Difluorophenylboronic acid

Cat. No.: B125883

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A Comprehensive Technical Guide to the Spectroscopic Data of 3,5-Difluorophenylboronic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of key building blocks is paramount. **3,5-Difluorophenylboronic acid** (CAS No. 156545-07-2) is a vital reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it an attractive component in the design of novel pharmaceuticals and advanced materials. This guide provides an in-depth look at the spectroscopic data of **3,5-Difluorophenylboronic acid**, offering a valuable resource for its characterization and application.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Difluorophenylboronic acid**, providing a quick reference for its structural identification. This data has been compiled from experimental studies and is crucial for confirming the identity and purity of the compound.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For **3,5-Difluorophenylboronic acid**, the spectrum is characterized by signals from the aromatic protons and the hydroxyl protons of the boronic acid group.

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.35	singlet	B(OH)_2
7.32	triplet	H-4
7.18	doublet	H-2, H-6

Solvent: DMSO-d_6 [\[1\]](#)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule. The presence of fluorine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached and their neighbors, providing a distinct spectral fingerprint.

Chemical Shift (δ) ppm	Assignment
162.8	C-3, C-5 (C-F)
134.0	C-1 (C-B)
113.0	C-2, C-6
105.5	C-4

Solvent: DMSO-d_6 [\[1\]](#)

^{19}F NMR (Fluorine-19 NMR) Data

^{19}F NMR is a powerful technique for organofluorine compounds. **3,5-Difluorophenylboronic acid** exhibits a single resonance in its ^{19}F NMR spectrum, confirming the equivalence of the two fluorine atoms.

Chemical Shift (δ) ppm	Assignment
-109.5	F-3, F-5

Reference: CFCl_3

Infrared (IR) Spectroscopy

The IR spectrum of **3,5-Difluorophenylboronic acid** shows characteristic absorption bands corresponding to the various functional groups present in the molecule. The broad O-H stretching band is indicative of the boronic acid's hydroxyl groups and potential hydrogen bonding.

Wavenumber (cm^{-1})	Assignment
3320	O-H stretching
1618	Aromatic C=C stretching
1455	In-plane O-H bending
1355	B-O stretching
1138	C-F stretching
860	Aromatic C-H out-of-plane bending

Sample preparation: Solid phase^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **3,5-Difluorophenylboronic acid**, the molecular ion peak is expected at an m/z corresponding to its molecular weight (157.91 g/mol).

m/z	Assignment
158	$[M]^+$ (Molecular ion)
140	$[M - H_2O]^+$
112	$[M - B(OH)_2]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3,5-Difluorophenylboronic acid** is dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). The spectra are recorded on a spectrometer operating at a standard frequency for 1H , ^{13}C , and ^{19}F nuclei. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane, TMS, for 1H and ^{13}C) or an external standard (trichlorofluoromethane, $CFCl_3$, for ^{19}F).[\[1\]](#)

IR Spectroscopy

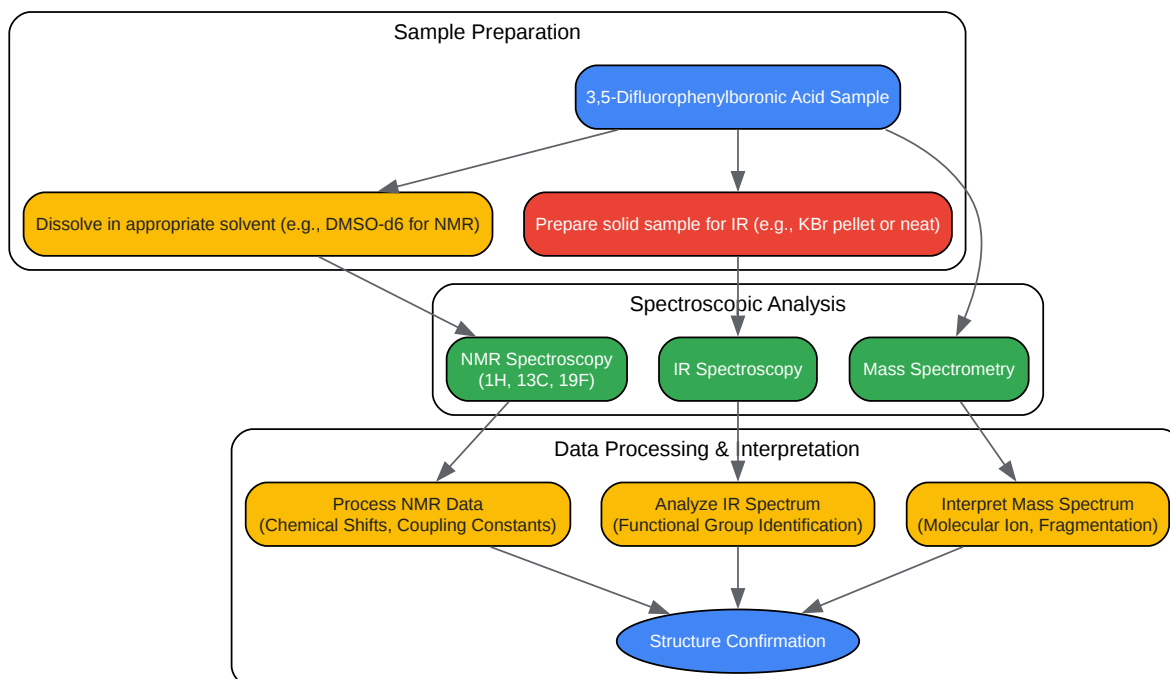
The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample of **3,5-Difluorophenylboronic acid** is analyzed directly. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[1\]](#)

Mass Spectrometry

Mass spectral analysis is performed using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and a beam of high-energy electrons bombards it, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3,5-Difluorophenylboronic acid**.



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References

- 1. Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations | AVESİS [avesis.mcbu.edu.tr]

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